molecular formula C11H9ClN2O B2702419 1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde CAS No. 931985-67-0

1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2702419
CAS No.: 931985-67-0
M. Wt: 220.66
InChI Key: BKGBGVCQXHACRP-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde (CAS: 931985-67-0) is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 5-position and a carbaldehyde group at the 2-position. The pyrrole nitrogen is further linked to a 5-chloropyridin-2-yl moiety. With a molecular weight of 220.66 g/mol and a purity of 98%, this compound has been historically available in small quantities (e.g., 500 mg to 10g), though current product listings indicate discontinuation . Its InChIKey (BKGBGVCQXHACRP-UHFFFAOYSA-N) confirms its structural identity, but critical physicochemical properties such as melting point, boiling point, and solubility remain undocumented in the available literature.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-5-methylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-2-4-10(7-15)14(8)11-5-3-9(12)6-13-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGBGVCQXHACRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 5-methyl-1H-pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C11H9ClN2O
  • Molecular Weight : 206.65 g/mol
  • CAS Number : 931985-67-0

The structural features, including the pyrrole ring and chloropyridine substitution, contribute to its biological activity and potential applications in drug design.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, a study demonstrated that pyrrole derivatives, including those similar to 1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde, have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .

Anti-Tuberculosis Activity

A notable application of pyrrole derivatives is in the fight against tuberculosis. A study focused on the design and synthesis of pyrrole-2-carboxamides based on structure-guided strategies revealed that certain modifications led to enhanced anti-TB activity. The compounds exhibited low cytotoxicity while maintaining potent activity against drug-resistant strains of Mycobacterium tuberculosis . This suggests that similar structural motifs in this compound could be explored for developing new anti-TB agents.

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics. Research has shown that compounds with similar structures can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to form conductive films . The incorporation of halogenated pyrroles can enhance charge transport properties, making them valuable in developing efficient electronic devices.

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functionalized materials with specific properties. For example, it can be used to create polymers or copolymers that exhibit desirable mechanical and thermal properties for various industrial applications . The versatility in functionalizing the pyrrole moiety allows for tailoring materials for specific uses.

Case Studies

Study Focus Findings
Anti-TuberculosisIdentified new MmpL3 inhibitors with low toxicity and potent anti-TB activity (MIC < 0.016 μg/mL).
Organic ElectronicsDemonstrated the use of pyrrole derivatives in OLEDs, enhancing charge transport efficiency.
Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus with MIC values indicating effective antibacterial properties.

Mechanism of Action

The mechanism of action of 1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)pyrrole-2-carbaldehyde (CAS: 383136-40-1)

  • Key Differences : Lacks the 5-methyl group on the pyrrole ring.
  • Lower molecular weight (206.62 g/mol vs. 220.66 g/mol) may marginally improve solubility in polar solvents. Safety data for this analogue highlight standard GHS precautions, though specific hazards for the methyl-substituted variant remain unconfirmed .

1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

  • Key Differences : Features a benzyl group (electron-rich aromatic substituent) and a hydroxymethyl group instead of chloropyridinyl and methyl groups.
  • Implications: The benzyl group increases hydrophobicity, while the hydroxymethyl group introduces hydrogen-bonding capability, enhancing aqueous solubility compared to the chloropyridine derivative.

1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one

  • Key Differences: Replaces the carbaldehyde group with an ethanone moiety and incorporates a fluorinated indoline-pyrrolopyrimidine system.
  • Implications: The ketone group (vs. The fluorine atom and extended heterocyclic system may enhance biological activity, as seen in pharmaceutical intermediates .

Tabular Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Reactivity Insights
This compound 931985-67-0 220.66 5-methyl, 2-carbaldehyde, 5-chloropyridinyl High aldehyde reactivity; steric hindrance
1-(5-Chloropyridin-2-yl)pyrrole-2-carbaldehyde 383136-40-1 206.62 2-carbaldehyde, 5-chloropyridinyl Moderate reactivity; fewer steric effects
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde N/A ~215 (estimated) Benzyl, 5-hydroxymethyl Enhanced solubility; lower electrophilicity
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one N/A ~450 (estimated) Ethanone, 4-fluoroindolinyl, pyrrolopyrimidinyl Reduced carbonyl reactivity; bioactive scaffold

Functional and Application Differences

  • Aldehyde vs. Ketone: The target compound’s aldehyde group enables condensation reactions (e.g., forming hydrazones or Schiff bases), whereas ketone-containing analogues (e.g., the ethanone derivative) are less reactive, favoring stability in drug-like molecules .
  • Chloropyridine vs. Benzyl : The electron-withdrawing chloropyridine group may polarize the pyrrole ring, influencing electronic properties in catalysis or material science. In contrast, benzyl-substituted derivatives are more suited for hydrophobic applications .
  • Methyl Substituent: The 5-methyl group in the target compound could improve metabolic stability in pharmaceutical contexts compared to non-methylated analogues .

Biological Activity

1-(5-Chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that combines pyridine and pyrrole structures, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the treatment of diseases such as cancer and infections.

The molecular formula of this compound is C11_{11}H9_9ClN2_2O, with a molecular weight of 220.65 g/mol. The compound features a chlorinated pyridine ring, which may enhance its reactivity and biological interactions.

Property Details
IUPAC NameThis compound
Molecular FormulaC11_{11}H9_9ClN2_2O
Molecular Weight220.65 g/mol
CAS Number931985-67-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism often involves enzyme inhibition through binding at active sites, which can lead to altered signaling pathways in cells. For instance, it may inhibit certain kinases or other enzymes involved in cancer progression or inflammatory responses.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Activity:
Studies have shown that derivatives of pyrrole compounds exhibit significant anticancer properties. The specific mechanisms may involve the induction of apoptosis in cancer cells or the inhibition of tumor growth through various pathways.

Antiviral Activity:
Similar compounds have been investigated for their antiviral properties. For example, studies on related pyrrole derivatives have demonstrated low micromolar activity against viruses such as Zika virus, suggesting that this compound may also exhibit antiviral effects worth exploring further .

Anti-inflammatory Effects:
Given the structural similarities with other known anti-inflammatory agents, this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antiviral Studies : A study focused on structure-activity relationship (SAR) highlighted that modifications in the pyrrole structure significantly influenced antiviral potency against Zika virus. Compounds similar to this compound showed effective inhibition at concentrations around 5 µM with low cytotoxicity .
  • Anticancer Research : In vitro studies demonstrated that derivatives of this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

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